3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
Overview
Description
“3-(2-Morpholin-4-YL-ethoxy)-benzoic acid” is a chemical compound with the CAS Number: 219935-32-7. It has a molecular weight of 251.28 and its molecular formula is C13H17NO4 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H17NO4 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 251.28 and a molecular formula of C13H17NO4 .Scientific Research Applications
Corrosion Inhibition
Morpholine derivatives, such as N-ethyl-morpholine salts of aromatic carboxylic acids, have been studied for their efficiency as corrosion inhibitors for steel in neutral solutions. These compounds exhibit the ability to inhibit the anodic partial reaction and favor electrode passivation, suggesting their potential as effective corrosion inhibitors in various industrial applications (Agarwal & Landolt, 1998).
Biodegradable Materials
Morpholine-based ionic liquids, including those derived from 4-benzyl-4-methylmorpholinium salts, have been synthesized and characterized for their physicochemical properties, cytotoxicity, and biodegradability. These studies suggest the potential of morpholine derivatives in developing new materials that are environmentally friendly and have lower toxicity for various applications, including as solvents for biomass (Pernak et al., 2011).
Mechanism of Action
Target of Action
For instance, compounds containing a morpholin-4-yl-ethoxy group have been associated with the inhibition of tyrosine kinases .
Biochemical Pathways
For instance, compounds containing a morpholin-4-yl-ethoxy group have been associated with the inhibition of tyrosine kinase pathways .
Properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10H,4-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYBZJICHYTQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629773 | |
Record name | 3-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219935-32-7 | |
Record name | 3-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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